5-Chloro-7-(4-fluorophenyl)quinolin-8-ol
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Overview
Description
5-Chloro-7-(4-fluorophenyl)quinolin-8-ol is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . The presence of chlorine and fluorine atoms in the structure enhances its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(4-fluorophenyl)quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and 2-chloroquinoline.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve:
Catalytic Reactions: Utilizing transition metal catalysts to enhance reaction efficiency.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(4-fluorophenyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-7-(4-fluorophenyl)quinolin-8-ol has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 5-Chloro-7-(4-fluorophenyl)quinolin-8-ol involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis and bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5-Chloro-7-iodo-8-quinolinol: Used in the analysis of intracellular zinc ions.
5,7-Dichloro-8-quinolinol: Exhibits antifungal activity .
Uniqueness
5-Chloro-7-(4-fluorophenyl)quinolin-8-ol is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and potential therapeutic applications compared to other quinoline derivatives .
Properties
CAS No. |
648896-51-9 |
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Molecular Formula |
C15H9ClFNO |
Molecular Weight |
273.69 g/mol |
IUPAC Name |
5-chloro-7-(4-fluorophenyl)quinolin-8-ol |
InChI |
InChI=1S/C15H9ClFNO/c16-13-8-12(9-3-5-10(17)6-4-9)15(19)14-11(13)2-1-7-18-14/h1-8,19H |
InChI Key |
WZHYGPYMDSHRDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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